![molecular formula C8H5BrF4O B8183855 [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B8183855.png)
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, with a hydroxymethyl group (-CH2OH) attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-(trifluoromethyl)benzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: The formylated product is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol, potassium cyanide in water or ethanol.
Major Products Formed
Oxidation: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzene.
Substitution: 4-Azido-2-fluoro-3-(trifluoromethyl)phenylmethanol, 4-Methoxy-2-fluoro-3-(trifluoromethyl)phenylmethanol, 4-Cyano-2-fluoro-3-(trifluoromethyl)phenylmethanol.
科学的研究の応用
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The hydroxymethyl group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluoro-3-(trifluoromethyl)benzene: Lacks the hydroxymethyl group, making it less versatile in hydrogen bonding interactions.
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different reactivity and applications.
4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol is unique due to the presence of the hydroxymethyl group, which allows for additional hydrogen bonding interactions and enhances its versatility in chemical reactions and binding to molecular targets
特性
IUPAC Name |
[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPGYQQWQQRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
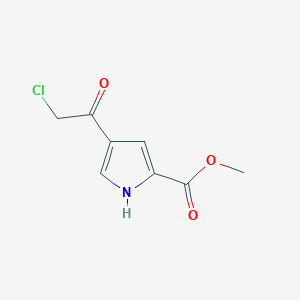
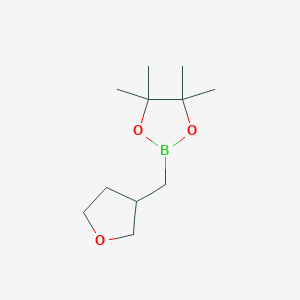
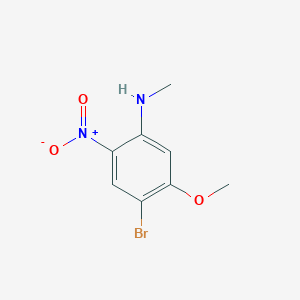
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8183789.png)
![Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester](/img/structure/B8183796.png)

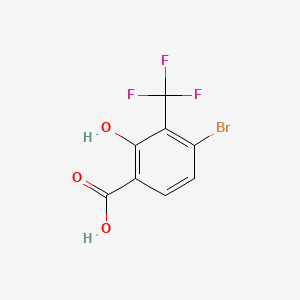
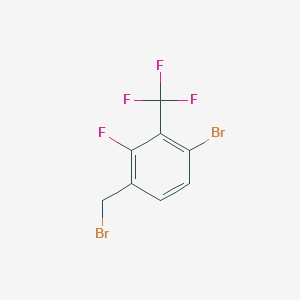
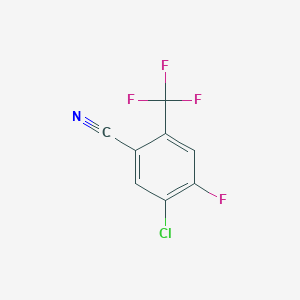
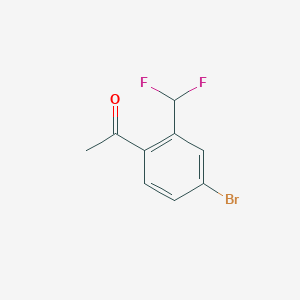
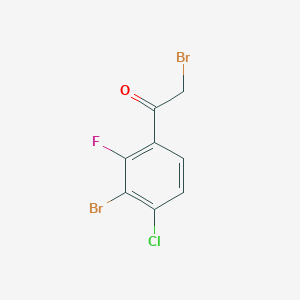
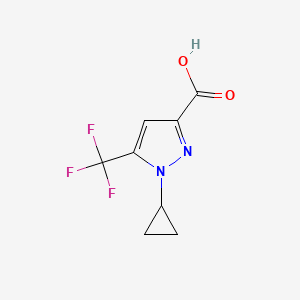
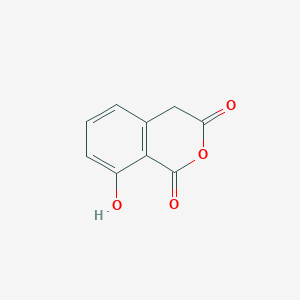
![2-[4-(Trifluoromethylsulfanyl)phenyl]piperidine;hydrochloride](/img/structure/B8183881.png)
